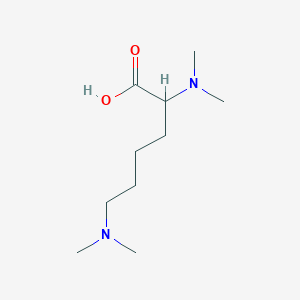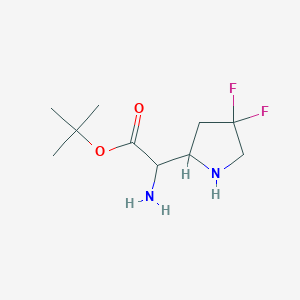
2,6-Bis(dimethylamino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(dimethylamino)hexanoic acid is a chiral compound belonging to the class of tertiary aminesThis compound has gained significant attention due to its unique chemical structure and biological activity.
Métodos De Preparación
The synthesis of 2,6-Bis(dimethylamino)hexanoic acid involves several steps. One common method includes the reductive methylation of lysine derivatives. The reaction conditions typically involve the use of formaldehyde and a reducing agent such as sodium cyanoborohydride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
2,6-Bis(dimethylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups. Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. .
Aplicaciones Científicas De Investigación
2,6-Bis(dimethylamino)hexanoic acid is widely used in scientific research due to its diverse applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in peptide derivatization for mass spectrometry-based proteomics, aiding in the identification and quantification of proteins.
Industry: The compound is used in polymer synthesis and catalysis, contributing to the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism by which 2,6-Bis(dimethylamino)hexanoic acid exerts its effects involves its interaction with molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity, participating in various chemical transformations. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
2,6-Bis(dimethylamino)hexanoic acid can be compared with other similar compounds, such as:
- 2-(dimethylamino)-acetic acid
- 3-(dimethylamino)-propanoic acid
- 4-(dimethylamino)-butanoic acid
- 5-(dimethylamino)-pentanoic acid These compounds share the dimethylamino functional group but differ in the length of the carbon chain. The unique aspect of this compound is its specific chain length, which influences its chemical properties and reactivity .
Propiedades
Fórmula molecular |
C10H22N2O2 |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2,6-bis(dimethylamino)hexanoic acid |
InChI |
InChI=1S/C10H22N2O2/c1-11(2)8-6-5-7-9(10(13)14)12(3)4/h9H,5-8H2,1-4H3,(H,13,14) |
Clave InChI |
HNWHSCYWLXEVJP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCC(C(=O)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14794240.png)






![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B14794282.png)


![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)

